1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate is an organic compound with a complex structure It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring, and is functionalized with methylamino and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate typically involves multiple steps One common method starts with the protection of the pyrrolidine nitrogen using a tert-butyl groupThe reaction conditions often involve the use of organic solvents such as chloroform, dichloromethane, and ethyl acetate, and may require catalysts or reagents like N,N’-dicyclohexylcarbodiimide (DCC) for esterification .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine. Substitution reactions can introduce a wide range of functional groups, such as halides, hydroxyls, or amines.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used to study enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and affecting downstream pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in biological assays or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives with different functional groups, such as:
- N-Boc-trans-4-Hydroxy-L-proline methyl ester
- (S)-4-Methylene-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
- (2S,4R)-4-Fluoro-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester
Uniqueness
What sets 1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate apart is its specific combination of functional groups, which confer unique reactivity and potential applications. Its methylamino group, in particular, provides distinct chemical properties that can be exploited in various synthetic and research contexts.
Properties
Molecular Formula |
C12H22N2O4 |
---|---|
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(methylamino)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9,13H,6-7H2,1-5H3 |
InChI Key |
XQSHCFQFHCVQLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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